Band-Gap Engineering via Donor-Acceptor Copolymerization
Polymers incorporating 3,4-diaminothiophene as a donor unit achieve significantly lower optical band gaps compared to polymers based solely on electron-deficient thiophenes. A direct comparison from a seminal study shows that donor-acceptor polymers containing 3,4-diaminothiophene derivatives exhibit a λmax shift of up to 428 nm (solution) and 428 nm (film) toward longer wavelengths, corresponding to a much narrower band gap [1].
| Evidence Dimension | Optical Band Gap (via λmax) |
|---|---|
| Target Compound Data | λmax up to 676 nm (solution) and 768 nm (film) for polymers using 3,4-diaminothiophene as a donor |
| Comparator Or Baseline | λmax in the range of 300–340 nm for control polymers based solely on electron-deficient thiophenes (Ullmann coupling products) |
| Quantified Difference | Increase in λmax of 428 nm (solution) and 428 nm (film) relative to the baseline |
| Conditions | Polymer films and solutions, measured by UV-vis spectroscopy. Polymers prepared via modified Stille polymerizations. |
Why This Matters
This significant red-shift and lower band gap are critical for applications in organic photovoltaics and near-infrared emitters, enabling better light harvesting and charge transport compared to materials that cannot achieve this tuning.
- [1] Zhang, Q. T., & Tour, J. M. (1998). Alternating Donor/Acceptor Repeat Units in Polythiophenes. Intramolecular Charge Transfer for Reducing Band Gaps in Fully Substituted Conjugated Polymers. Journal of the American Chemical Society, 120(22), 5355-5362. View Source
